4-bromo-5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole
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Overview
Description
4-bromo-5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 4-position, a sec-butoxymethyl group at the 5-position, and an ethyl group at the 1-position of the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Bromination: The pyrazole ring is then brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the sec-Butoxymethyl Group: The 5-position of the pyrazole ring is functionalized with a sec-butoxymethyl group through a nucleophilic substitution reaction.
Ethylation: Finally, the 1-position of the pyrazole ring is ethylated using an ethylating agent such as ethyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of the corresponding pyrazole alcohols.
Substitution: Formation of substituted pyrazoles with various functional groups at the 4-position.
Scientific Research Applications
4-bromo-5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-5-(sec-butoxymethyl)-1-methyl-1H-pyrazole
- 4-bromo-5-(sec-butoxymethyl)-1-butyl-1H-pyrazole
- 4-bromo-5-(sec-butoxymethyl)-1-isopropyl-1H-pyrazole
Uniqueness
4-bromo-5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 1-position and the sec-butoxymethyl group at the 5-position differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
IUPAC Name |
4-bromo-5-(butan-2-yloxymethyl)-1-ethylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrN2O/c1-4-8(3)14-7-10-9(11)6-12-13(10)5-2/h6,8H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCVGEKTPVBPEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=C(C=NN1CC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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